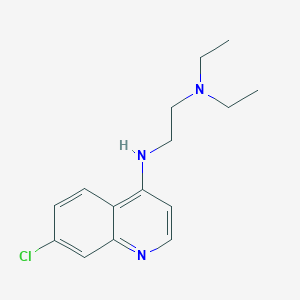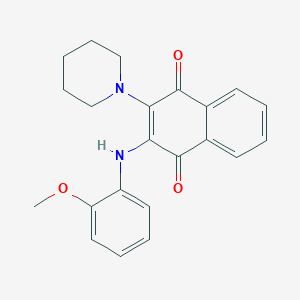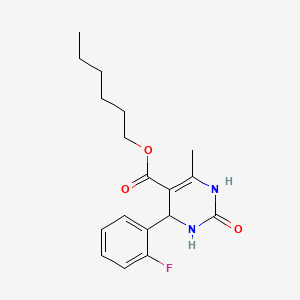
N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006087 is a potent compound identified from the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture for antimalarial research. This compound has shown significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthetic routes and reaction conditions for MMV006087 are not extensively detailed in the available literature. it is known that compounds in the Malaria Box are typically synthesized through a series of organic reactions involving various reagents and catalysts under controlled conditions . Industrial production methods for such compounds often involve scaling up these reactions while ensuring purity and yield through techniques like crystallization and chromatography.
Chemical Reactions Analysis
MMV006087 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV006087 has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new antimalarial drugs.
Biology: It is used to study the biology of Plasmodium falciparum and its interaction with potential antimalarial compounds.
Medicine: It is being investigated for its potential use in treating malaria, especially in cases where resistance to current treatments has developed.
Industry: It is used in the pharmaceutical industry for the development and testing of new antimalarial drugs.
Mechanism of Action
MMV006087 exerts its effects by targeting specific pathways in Plasmodium falciparum. It has been reported to have a similar mechanism of action as chloroquine, a well-known antimalarial drug. This involves interfering with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and the death of the parasite .
Comparison with Similar Compounds
MMV006087 is compared with other compounds in the Malaria Box, such as MMV085203 and MMV008956. While all these compounds show antimalarial activity, MMV006087 is the most potent with an average IC50 of 22.13 nanomolar, compared to MMV085203 (average IC50 of 137.90 nanomolar) and MMV008956 (average IC50 of 262.30 nanomolar) . This makes MMV006087 a promising candidate for further development as an antimalarial drug.
Properties
Molecular Formula |
C15H20ClN3 |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C15H20ClN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |
InChI Key |
OJGAAQMNLKYWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796509.png)
![2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B10796510.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)
![1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine](/img/structure/B10796530.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)
![4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)
![2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10796547.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B10796578.png)
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10796611.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B10796612.png)
![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
